N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-4-16-8-9-18(28-16)29(25,26)22-15-7-5-6-14(10-15)17-11-27-20-21-13(3)12(2)19(24)23(17)20/h5-11,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOUDIPBDQRKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=C(C(=O)N34)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, supported by diverse research findings and case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps that typically include the formation of thiazolo[3,2-a]pyrimidine derivatives followed by sulfonamide coupling reactions. The compound's structure can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the integrity of the synthesized product.
Key Synthesis Steps:
- Formation of Thiazolo[3,2-a]pyrimidine Core :
- Utilizes a cyclization reaction involving appropriate precursors to form the thiazolo[3,2-a]pyrimidine scaffold.
- Sulfonamide Coupling :
- The thiazolo derivative is then reacted with sulfonamide to introduce the sulfonamide group at the desired position.
Anticancer Properties
Research has shown that compounds containing thiazolo[3,2-a]pyrimidine moieties exhibit significant anticancer activity. The cytotoxic effects of this compound have been evaluated against various cancer cell lines.
Case Study Findings:
- Cytotoxicity Assays :
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle arrest and programmed cell death mechanisms.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated:
- Radical Scavenging Assays :
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) Inhibition :
Table 1: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Thiazolo[3,2-a]pyrimidinone Derivatives
- Target Compound: The thiazolo[3,2-a]pyrimidinone core is substituted with 6,7-dimethyl and 5-oxo groups. The 3-phenyl group connects to the sulfonamide side chain, which may influence molecular rigidity and intermolecular interactions .
- Compound 3 (): Features a 7-(3-amino-5-phenylaminothiazol-2-yl) substituent on the same core.
- Ethyl 7-methyl-3-oxo-5-phenyl-... () : Includes a 2,4,6-trimethoxybenzylidene substituent and an ethyl ester. The flattened boat conformation of the pyrimidine ring and 80.94° dihedral angle with the benzene ring suggest distinct packing behaviors compared to the target compound .
Triazolo[1,5-a]pyrimidine Sulfonamides
- Flumetsulam (): A triazolo[1,5-a]pyrimidine sulfonamide herbicide with a 2,6-difluorophenyl group. The triazole core differs from thiazolo-pyrimidinone but shares the sulfonamide functional group, highlighting the role of sulfonamides in agrochemical activity .
Substituent Analysis
Hydrogen Bonding and Crystal Packing
Q & A
Q. What are the common synthetic routes for synthesizing thiazolo[3,2-a]pyrimidine derivatives like N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Reacting thiazole precursors with pyrimidine intermediates under reflux conditions (e.g., glacial acetic acid/acetic anhydride mixtures at 110–120°C for 8–10 hours) .
- Substitution reactions : Introducing sulfonamide or aryl groups via nucleophilic aromatic substitution or coupling reactions (e.g., using chloroacetic acid or palladium catalysts) .
- Recrystallization : Purification via slow evaporation of ethyl acetate/ethanol (3:2) solutions to obtain single crystals for structural validation .
Example Synthesis Protocol (from ):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, 2,4,6-trimethoxybenzaldehyde, NaOAc in AcOH/Ac₂O (1:1), reflux (8–10 h) | 78% |
| Purification | Ethyl acetate/ethanol recrystallization | N/A |
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer: Key techniques include:
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and conformational stability (e.g., flattened boat conformation of the thiazolopyrimidine core) .
- Spectroscopy :
- NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, S=O stretches at ~1350 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₂N₄O₃S₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of similar thiazolopyrimidine sulfonamides?
Methodological Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid promotes cyclization .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl/heteroaryl substitutions .
- Temperature control : Maintaining reflux temperatures (100–120°C) ensures complete cyclocondensation without side-product formation .
Case Study : A derivative synthesized via Pd-catalyzed coupling achieved 85% yield at 80°C in DMF, compared to 60% yield without catalysis .
Q. What computational methods are used to predict the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .
- Thermogravimetric analysis (TGA) : Assesses thermal stability under varying pH and temperature conditions .
Q. How can researchers resolve contradictions in reported biological activity data for thiazolopyrimidine derivatives?
Methodological Answer: Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., methyl vs. ethyl groups) alter binding affinity. For example, 5-ethylthiophene sulfonamides show enhanced kinase inhibition compared to methyl analogs .
- Assay conditions : Standardize protocols (e.g., cell line selection, IC₅₀ measurement intervals) to ensure reproducibility.
- Comparative studies : Use head-to-head evaluations under identical conditions to isolate structure-activity relationships .
Example : A study found that replacing phenyl with 4-chlorophenyl in the thiazolopyrimidine core increased antibacterial activity by 40% under standardized MIC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
